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molecular formula C8H5FN2O B8685292 4-fluoro-1H-indazole-5-carbaldehyde

4-fluoro-1H-indazole-5-carbaldehyde

Cat. No. B8685292
M. Wt: 164.14 g/mol
InChI Key: VHSXJKARGVRERT-UHFFFAOYSA-N
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Patent
US08796256B2

Procedure details

To a mixture of 5-bromo-4-fluoro-1H-indazole (4 mmol) and sodium hydride (4.3 mmol) in an Argon-purged round-bottom flask was added dry THF (10 mL) at rt. The mixture was stirred at rt for 15 min, during which time it became homogeneous (dark brown). The mixture was then cooled to −78° C., and a solution of n-butyllithium (8.7 mmol, 1.6 M in hexane) was added dropwise. After stirring for 1 h at −78° C., DMF (2 mL) was added dropwise and the mixture was allowed to warm to rt. After 3 h, the mixture was cooled to 0° C. and carefully treated with 1N HCl (20 mL). After a few minutes, solid sodium bicarbonate was added to basify the mixture to pH9-10. The aqueous solution was extracted with EtOAc(2×), and the organic layer was washed with brine, dried (Na2SO4) and concentrated. The residue was purified by flash chromatography (0-40% EtOAc/hexanes) to give 4-fluoro-1H-indazole-5-carbaldehyde.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4.3 mmol
Type
reactant
Reaction Step One
Quantity
8.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:11])=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[H-].[Na+].C([Li])CCC.Cl.[C:20](=O)(O)[O-:21].[Na+]>CN(C=O)C>[F:11][C:3]1[C:2]([CH:20]=[O:21])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[N:6][NH:7]2 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4 mmol
Type
reactant
Smiles
BrC=1C(=C2C=NNC2=CC1)F
Name
Quantity
4.3 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
8.7 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 15 min, during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged round-bottom flask
ADDITION
Type
ADDITION
Details
was added dry THF (10 mL) at rt
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −78° C.
STIRRING
Type
STIRRING
Details
After stirring for 1 h at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
WAIT
Type
WAIT
Details
After a few minutes
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc(2×)
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0-40% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C2C=NNC2=CC=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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